molecular formula C14H19BrN2O2 B14768272 Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B14768272
M. Wt: 327.22 g/mol
InChI Key: MAPHRTQFEAHQER-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate is an organic compound with the molecular formula C14H19BrN2O2 It is a derivative of benzoic acid and contains a bromine atom and an ethylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate typically involves a multi-step processThe reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by nucleophilic substitution with 4-ethylpiperazine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The ethylpiperazine group can interact with various receptors and enzymes, potentially modulating their activity. The bromine atom and ester group may also play roles in its biological effects by influencing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate
  • Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate
  • Methyl 3-chloro-5-(4-ethylpiperazin-1-yl)benzoate

Uniqueness

This compound is unique due to the presence of the ethylpiperazine group, which can enhance its biological activity and specificity. The bromine atom also provides a site for further functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C14H19BrN2O2/c1-3-16-4-6-17(7-5-16)13-9-11(14(18)19-2)8-12(15)10-13/h8-10H,3-7H2,1-2H3

InChI Key

MAPHRTQFEAHQER-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

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